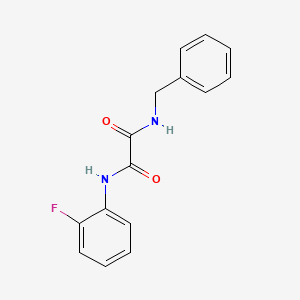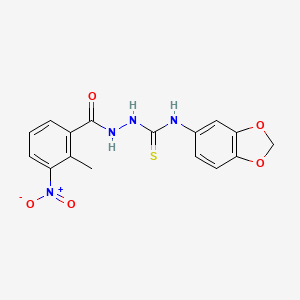methanone](/img/structure/B4740369.png)
[1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl](2,5-difluorophenyl)methanone
説明
[1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl](2,5-difluorophenyl)methanone, also known as BDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDP is a small molecule inhibitor that targets protein-protein interactions, which makes it a promising candidate for drug development.
作用機序
[1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl](2,5-difluorophenyl)methanone inhibits protein-protein interactions by binding to specific sites on the protein surface, which disrupts the interaction between two proteins. This mechanism of action makes [1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl](2,5-difluorophenyl)methanone a promising candidate for drug development, as it can target specific protein-protein interactions that are involved in various diseases.
Biochemical and Physiological Effects
[1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl](2,5-difluorophenyl)methanone has been shown to have minimal toxicity and side effects in vitro and in vivo studies. In addition, [1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl](2,5-difluorophenyl)methanone has been shown to have high bioavailability, which makes it an attractive candidate for drug development.
実験室実験の利点と制限
One of the main advantages of using [1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl](2,5-difluorophenyl)methanone in lab experiments is its specificity in targeting protein-protein interactions, which allows for the study of specific pathways involved in various diseases. However, one limitation of using [1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl](2,5-difluorophenyl)methanone in lab experiments is its high cost, which may limit its accessibility to researchers.
将来の方向性
There are several future directions for the study of [1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl](2,5-difluorophenyl)methanone, including:
1. Further investigation of the mechanisms of action of [1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl](2,5-difluorophenyl)methanone in various diseases.
2. Development of [1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl](2,5-difluorophenyl)methanone derivatives with improved pharmacological properties.
3. Investigation of the potential of [1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl](2,5-difluorophenyl)methanone as a therapeutic agent in combination with other drugs.
4. Study of the potential of [1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl](2,5-difluorophenyl)methanone in other fields, such as agriculture and environmental science.
In conclusion, [1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl](2,5-difluorophenyl)methanone is a promising chemical compound that has potential applications in various fields. Its specificity in targeting protein-protein interactions makes it an attractive candidate for drug development, and further research is needed to fully understand its mechanisms of action and potential applications.
科学的研究の応用
[1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl](2,5-difluorophenyl)methanone has been extensively studied for its potential applications in various fields, including cancer research, infectious diseases, and neurodegenerative disorders. In cancer research, [1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl](2,5-difluorophenyl)methanone has shown promising results as a potential therapeutic agent by inhibiting the interaction between Bcl-2 and Beclin-1, which induces autophagy and apoptosis in cancer cells. In infectious diseases, [1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl](2,5-difluorophenyl)methanone has been shown to inhibit the replication of the hepatitis C virus by targeting the NS5A protein. In neurodegenerative disorders, [1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl](2,5-difluorophenyl)methanone has been studied for its potential neuroprotective effects by inhibiting the interaction between α-synuclein and synphilin-1, which reduces the formation of Lewy bodies in Parkinson's disease.
特性
IUPAC Name |
[1-(2,1,3-benzoxadiazol-5-ylmethyl)piperidin-3-yl]-(2,5-difluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O2/c20-14-4-5-16(21)15(9-14)19(25)13-2-1-7-24(11-13)10-12-3-6-17-18(8-12)23-26-22-17/h3-6,8-9,13H,1-2,7,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGRRDDBQGQAPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC3=NON=C3C=C2)C(=O)C4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2,1,3-Benzoxadiazol-5-ylmethyl)piperidin-3-yl](2,5-difluorophenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(5-chloro-2-furyl)methylene]-3-methyl-2-pentenedioic acid](/img/structure/B4740302.png)
![4-(4-(4-chlorophenyl)-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B4740303.png)
![6-[({3-[(cyclohexylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4740307.png)
![ethyl 2-[({[4-(4-bromophenyl)-2-pyrimidinyl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4740315.png)
![5-{[(4-fluorobenzyl)thio]methyl}-4-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4740330.png)

![2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B4740343.png)
![2-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B4740344.png)

![4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-6-bromo-2-(4-methoxyphenyl)quinoline](/img/structure/B4740359.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-3,5-dimethoxybenzamide](/img/structure/B4740362.png)
![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}benzamide](/img/structure/B4740381.png)
![4-[3-(4-chlorophenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4740402.png)